molecular formula C24H18N4O3 B2861556 1-benzyl-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 894928-61-1

1-benzyl-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2861556
CAS No.: 894928-61-1
M. Wt: 410.433
InChI Key: PFZVTKWBGXZKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H18N4O3 and its molecular weight is 410.433. The purity is usually 95%.
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Biological Activity

1-benzyl-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.

Synthesis

The synthesis of this compound typically involves the formation of the oxadiazole ring followed by the introduction of the benzyl and quinazoline moieties. The general synthetic route includes:

  • Formation of the Oxadiazole Ring : This is often achieved through a reaction involving phenyl-substituted amidoximes with acyl chlorides.
  • Benzylation : The introduction of the benzyl group can be performed using standard benzylation techniques.
  • Amidation : Subsequent amidation reactions yield the final product.

Antimicrobial Activity

Research indicates that derivatives of quinazoline and oxadiazole exhibit significant antimicrobial properties. For instance:

  • A study evaluated various quinazoline derivatives against Gram-positive and Gram-negative bacteria using the agar well diffusion method. Compounds similar to 1-benzyl-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline showed moderate to high activity against pathogens like Staphylococcus aureus and Escherichia coli .
CompoundInhibition Zone (mm)MIC (mg/mL)
Compound 139 mm (S. aureus)65
Compound 1510–12 mm (E. coli)75

The mechanism of action for compounds like 1-benzyl-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes such as bacterial gyrase and DNA topoisomerase IV, which are critical for bacterial DNA replication .
  • Interference with Cellular Processes : By interacting with specific molecular targets within bacterial cells, these compounds can disrupt cellular functions leading to cell death.

Case Studies

Several studies have highlighted the biological potential of quinazoline derivatives:

  • Study on Antibacterial Properties : A series of quinazoline derivatives were synthesized and tested for their antibacterial activity. The incorporation of oxadiazole rings significantly enhanced their antibacterial efficacy compared to standard drugs like ampicillin .
  • Pharmacological Evaluation : Another study focused on evaluating the cytotoxicity and enzyme inhibition properties of these compounds against various targets including monoamine oxidases and cholinesterases .

Properties

IUPAC Name

1-benzyl-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c29-23-19-13-7-8-14-20(19)27(15-17-9-3-1-4-10-17)24(30)28(23)16-21-25-22(26-31-21)18-11-5-2-6-12-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZVTKWBGXZKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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